3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with a suitable propanoic acid derivative in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, green chemistry approaches, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar indole ring structure and exhibit diverse biological activities.
Indazole derivatives: Structurally related compounds with similar pharmacological properties.
Benzimidazole derivatives: Another class of nitrogen-containing heterocycles with comparable biological activities.
Uniqueness
3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-yl)propanoic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .
Properties
CAS No. |
1367954-19-5 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(1-methyl-4,5,6,7-tetrahydroindazol-6-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
DMBPUINEKKTEFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC(C2)CCC(=O)O)C=N1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.